molecular formula C19H21N3O2 B5545166 N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea

N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea

Cat. No. B5545166
M. Wt: 323.4 g/mol
InChI Key: BRKNJQNSEBWIFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea involves the reaction of phenyl isocyanate with substituted furylamide, leading to a series of novel compounds with yields ranging from 74% to 88% (Yang Xin-ling, 2002). Another method includes the reaction of α,β-unsaturated aldehydes, N-phenyl urea/thiourea, and aromatic aldehydes, catalyzed by N-heterocyclic carbene, to synthesize monocyclic trans-1,3-diazepanes with high diastereoselectivity (I. R. Siddiqui et al., 2013).

Molecular Structure Analysis

The study of the crystal structures of N-aryl-N'-4-nitrophenyl ureas, which share a similarity in structural framework with N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea, reveals the presence of hydrogen bond competition and distinct molecular conformations. These structures are classified based on their hydrogen bond patterns, influencing the molecular conformation and the orientation of phenyl rings within the urea compounds (L. Reddy et al., 2007).

Chemical Reactions and Properties

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a method for the synthesis of ureas from carboxylic acids, showcasing the reactivity and versatility of compounds in the urea category in undergoing chemical transformations under mild conditions (Kishore Thalluri et al., 2014).

Physical Properties Analysis

The analysis of physical properties, such as molecular conformation and the effect of hydrogen bonding on crystal structures, is crucial for understanding the stability and reactivity of N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea derivatives. The transition from urea…pyridyl N–H…N hydrogen bond to single N–H…O and N–H…N hydrogen bonds in various derivatives illustrates the importance of molecular structure on physical properties (Sreekanth K. Chandran et al., 2010).

Chemical Properties Analysis

The synthesis of N-substituted phenyl-N′-[6-(2-chlorobenzothiazol)yl]urea showcases the chemical reactivity of urea derivatives and provides insight into the chemical properties of N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea. These urea compounds exhibit diverse reactivity patterns, which are essential for various chemical transformations (L. Zai, 2001).

Scientific Research Applications

Urease Inhibitors and Medical Applications

Urease inhibitors, such as N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea derivatives, have been investigated for their potential to treat infections caused by urease-producing bacteria like Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These compounds are seen as promising alternatives to existing treatments due to their specific inhibitory action on urease, an enzyme critical to the pathogenicity of certain bacteria (Kosikowska & Berlicki, 2011).

Therapeutic Effects on Proteostasis

Compounds like 4-phenylbutyric acid (4-PBA), which shares structural similarities with urea derivatives, have been explored for their role in maintaining proteostasis. This involves preventing misfolded protein aggregation and alleviating stress in the endoplasmic reticulum, which can lead to various pathologies. These findings open the door to potential therapeutic applications of similar compounds in diseases characterized by protein misfolding (Kolb et al., 2015).

Environmental and Agricultural Applications

Research into urea-based herbicides has highlighted the environmental impact of phenylurea compounds on non-target organisms, including fish and amphibians. This research underscores the importance of understanding and mitigating the environmental risks associated with the use of such chemicals in agriculture (Marlatt & Martyniuk, 2017).

Biosensors and Analytical Applications

Urea derivatives have been utilized in the development of biosensors for detecting urea concentrations in various contexts, including medical diagnostics and environmental monitoring. These biosensors employ urease as a bioreceptor element, showcasing the versatility of urea and its derivatives in analytical chemistry (Botewad et al., 2021).

Drug Design and Pharmacokinetics

The unique binding capabilities of ureas have been leveraged in drug design to modulate the selectivity, stability, and toxicity of pharmaceutical compounds. Research in this area highlights the role of urea derivatives in enhancing the bioactivity and efficacy of drugs (Jagtap et al., 2017).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would involve how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It also includes precautions to be taken while handling the compound .

properties

IUPAC Name

1-phenyl-3-[4-(piperidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-18(22-13-5-2-6-14-22)15-9-11-17(12-10-15)21-19(24)20-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKNJQNSEBWIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-[4-(piperidine-1-carbonyl)phenyl]urea

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